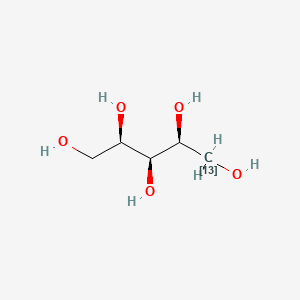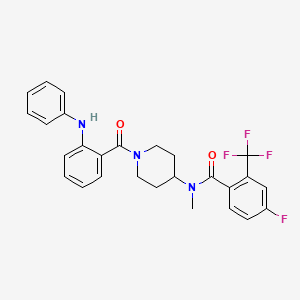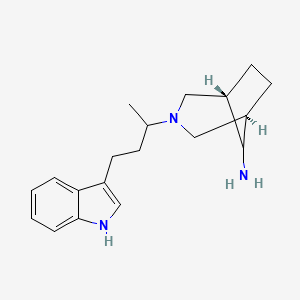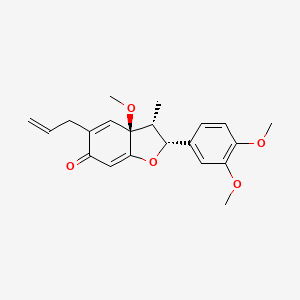
5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-22,23-dihydro-21H-corrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-22,23-dihydro-21H-corrin is a fluorinated corrole compound. Corroles are macrocyclic compounds similar to porphyrins, but with one less methine bridge, resulting in a direct pyrrole-pyrrole linkage. This compound is used as a trianionic ligand for transition metals, forming stable complexes with metals such as cobalt, similar to the corrin ring in Vitamin B12 .
Vorbereitungsmethoden
The synthesis of 5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-22,23-dihydro-21H-corrin typically involves the condensation of pyrrole with pentafluorobenzaldehyde under acidic conditions, followed by oxidation. The reaction conditions often include the use of strong acids like trifluoroacetic acid and oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)
Analyse Chemischer Reaktionen
5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-22,23-dihydro-21H-corrin undergoes various chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of lower oxidation state metal complexes.
Substitution: The pentafluorophenyl groups can undergo substitution reactions, often facilitated by nucleophilic aromatic substitution mechanisms.
Common reagents used in these reactions include oxidizing agents like DDQ and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the metal center involved.
Wissenschaftliche Forschungsanwendungen
5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-22,23-dihydro-21H-corrin has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-22,23-dihydro-21H-corrin involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various redox reactions, often involving the transfer of electrons between the metal center and the ligand. The molecular targets and pathways involved depend on the specific metal ion coordinated and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-22,23-dihydro-21H-corrin include other corrole derivatives such as:
5,10,15-tris(pentafluorophenyl)corrole: Similar structure but without the dihydro modification.
2,17-disulfonato-5,10,15-tris(pentafluorophenyl)corrole: Contains additional sulfonate groups, enhancing its solubility in water.
The uniqueness of this compound lies in its specific fluorinated phenyl groups and its ability to form stable complexes with a variety of metal ions, making it a versatile compound for research and industrial applications .
Eigenschaften
Molekularformel |
C37H11F15N4 |
|---|---|
Molekulargewicht |
796.5 g/mol |
IUPAC-Name |
5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-22,23-dihydro-21H-corrin |
InChI |
InChI=1S/C37H11F15N4/c38-23-20(24(39)30(45)35(50)29(23)44)17-11-3-1-9(53-11)10-2-4-12(54-10)18(21-25(40)31(46)36(51)32(47)26(21)41)14-6-8-16(56-14)19(15-7-5-13(17)55-15)22-27(42)33(48)37(52)34(49)28(22)43/h1-8,53,55-56H |
InChI-Schlüssel |
ZGTCIIKWKRGYFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=CC=C(N3)C(=C4C=CC(=C(C5=NC(=C1N2)C=C5)C6=C(C(=C(C(=C6F)F)F)F)F)N4)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


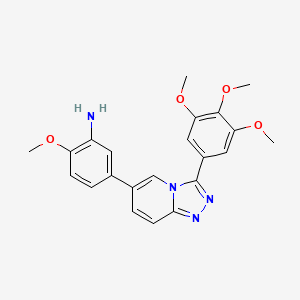
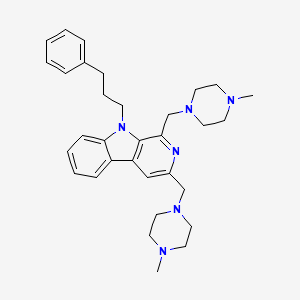

![(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12396088.png)
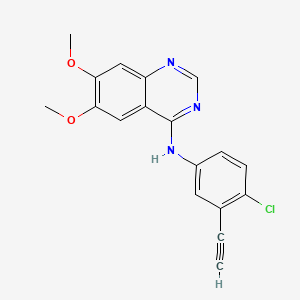
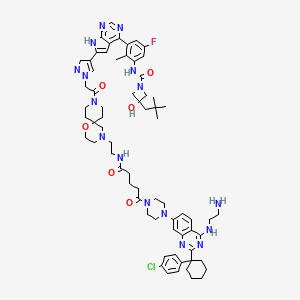
![5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B12396099.png)
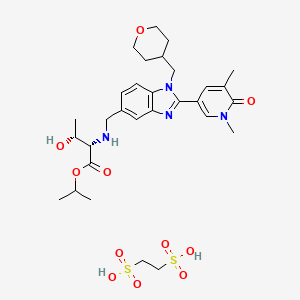
![2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one](/img/structure/B12396109.png)
